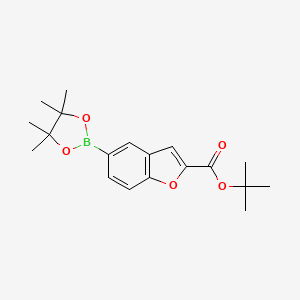

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate

描述

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate is a boronic ester derivative featuring a benzofuran core functionalized with a tert-butyl carboxylate group at position 2 and a pinacol boronate ester at position 3. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems in pharmaceutical and materials science research . Its benzofuran scaffold contributes to electron-rich aromatic systems, which can influence reactivity and regioselectivity in catalytic transformations.

属性

分子式 |

C19H25BO5 |

|---|---|

分子量 |

344.2 g/mol |

IUPAC 名称 |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C19H25BO5/c1-17(2,3)23-16(21)15-11-12-10-13(8-9-14(12)22-15)20-24-18(4,5)19(6,7)25-20/h8-11H,1-7H3 |

InChI 键 |

MPKACIBBNRLLRV-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=C3)C(=O)OC(C)(C)C |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of This compound typically involves the palladium-catalyzed borylation of a suitable aryl halide or triflate precursor bearing a tert-butyl ester group on the benzofuran scaffold. The key reagent for introducing the boronate ester is bis(pinacolato)diboron (B2pin2), which reacts under mild conditions in the presence of a base and a palladium catalyst.

Detailed Procedure

A representative preparation method involves the following steps:

- Starting material: tert-butyl 5-(trifluoromethanesulfonyloxy)benzofuran-2-carboxylate or the corresponding aryl bromide/chloride derivative.

- Borylation reagents: bis(pinacolato)diboron, potassium acetate (KOAc) as the base.

- Catalyst: Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex (PdCl2(dppf)) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

- Solvent: 1,4-Dioxane.

- Conditions: The reaction mixture is flushed with inert gas (argon or nitrogen), then stirred at 80 °C for approximately 16 hours.

- Work-up: After cooling, the solvent is evaporated, and the residue is purified by silica gel column chromatography using an ethyl acetate/hexanes gradient.

This procedure yields the desired boronate ester in good to excellent yields.

Reaction Scheme

$$

\text{tert-Butyl 5-(trifluoromethanesulfonyloxy)benzofuran-2-carboxylate} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{PdCl}_2(dppf), \text{1,4-dioxane}, 80^\circ C} \text{tert-Butyl 5-(pinacolboronate)benzofuran-2-carboxylate}

$$

Example Experimental Data

| Parameter | Details |

|---|---|

| Starting material amount | 10.1 g (approx. 28.4 mmol) of tert-butyl 5-(trifluoromethanesulfonyloxy)benzofuran-2-carboxylate |

| Bis(pinacolato)diboron | 8.7 g (34.1 mmol, 1.2 equiv) |

| Potassium acetate (KOAc) | 8.4 g (85.3 mmol, 3 equiv) |

| Catalyst | PdCl2(dppf)·CH2Cl2 (1.4 g, ~2 mol%) |

| Solvent | 1,4-Dioxane (170 mL) |

| Temperature | 80 °C |

| Reaction time | 16 hours |

| Purification | Column chromatography (EtOAc/hexanes gradient 0-40%) |

| Yield | Typically high, up to 90%+ |

Analysis of Preparation Methods

Catalysts and Ligands

- The palladium catalyst PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) is commonly used due to its high efficiency in facilitating the borylation of aryl triflates and halides.

- Alternative palladium catalysts such as Pd(PPh3)4 have also been employed in related boronate ester syntheses, especially when coupling with amine-containing substrates, but PdCl2(dppf) remains preferred for the benzofuran system.

Bases

- Potassium acetate (KOAc) is the base of choice, providing mild basic conditions that promote the transmetallation step without decomposing sensitive functional groups like tert-butyl esters.

- Other bases such as sodium carbonate have been used in related systems but are less common for this specific boronate ester.

Solvents and Conditions

- 1,4-Dioxane is the preferred solvent due to its ability to dissolve both organic substrates and inorganic bases, and its high boiling point allows for elevated reaction temperatures (80 °C).

- Inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation and oxidation of sensitive reagents.

Purification

- Silica gel column chromatography using ethyl acetate/hexanes gradients is standard for isolating the pure boronate ester.

- Preparative thin-layer chromatography (TLC) can also be used for small-scale purifications.

Comparative Table of Preparation Parameters

| Aspect | Typical Conditions for tert-Butyl 5-(pinacolboronate)benzofuran-2-carboxylate Preparation |

|---|---|

| Catalyst | PdCl2(dppf)·CH2Cl2 or PdCl2(dppf) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Base | Potassium acetate (KOAc) |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) |

| Solvent | 1,4-Dioxane |

| Temperature | 80 °C |

| Reaction time | 16 hours |

| Atmosphere | Argon or nitrogen |

| Work-up | Extraction with ethyl acetate, washing with water/brine, drying over MgSO4 or Na2SO4 |

| Purification method | Silica gel column chromatography (EtOAc/hexanes gradient) |

| Yield | Typically 85-95% |

Summary of Research Findings

- The palladium-catalyzed borylation of aryl triflates or halides is the established route to synthesize This compound .

- The reaction proceeds efficiently in 1,4-dioxane with potassium acetate as base and PdCl2(dppf) as catalyst at 80 °C under inert atmosphere.

- The pinacol boronate ester is stable and easily purified by conventional chromatographic techniques.

- Yields are generally high, making this method practical for preparative and research applications.

化学反应分析

Types of Reactions

Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The benzofuran ring can undergo oxidation to form quinone derivatives, while reduction reactions can yield dihydrobenzofuran derivatives.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Acids and Bases: For ester hydrolysis.

Major Products

Cross-Coupling Products: Various biaryl compounds.

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydrobenzofuran derivatives.

Hydrolysis Products: Carboxylic acids.

科学研究应用

Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug discovery and development.

Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

作用机制

The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate involves its ability to participate in various chemical reactions. The dioxaborolane group acts as a versatile functional group that can form stable carbon-boron bonds, facilitating cross-coupling reactions. The benzofuran ring provides a rigid and planar structure, enhancing the compound’s stability and reactivity. The tert-butyl ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in various biochemical pathways.

相似化合物的比较

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

- Core Structure : Simple furan ring.

- Key Properties : Molecular weight 266.10 g/mol, CAS 1351353-51-7.

- Applications : Employed in synthesizing conjugated polymers for optoelectronic materials.

- Comparison : The absence of a fused benzene ring (vs. benzofuran) reduces steric hindrance, improving reactivity in coupling reactions but limiting π-π stacking interactions .

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

- Core Structure : Piperidine-linked biaryl system.

- Key Properties : Molecular weight 389.3 g/mol, CAS 1032528-06-4.

- Applications : Critical in kinase inhibitor synthesis due to its ability to mimic ATP-binding motifs.

- Comparison : The piperidine moiety introduces basicity and solubility in physiological conditions, unlike the neutral benzofuran derivative .

Physicochemical Properties

*Predicted using fragment-based methods.

Reactivity in Cross-Coupling Reactions

- Benzofuran Derivative : Exhibits moderate reactivity in Suzuki-Miyaura couplings due to electron-donating oxygen in the fused ring. Optimal conditions require Pd(PPh₃)₄ and K₂CO₃ in THF/water (yields: 70-85%) .

- Isoindoline Derivative : Lower reactivity attributed to steric hindrance from the bicyclic core; requires PdCl₂(dppf) and CsF for activation (yields: 60-75%) .

- Furan Derivative : High reactivity with Pd(OAc)₂ and SPhos ligand, achieving >90% yields in aryl-aryl couplings .

Stability and Handling

生物活性

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound.

- Molecular Formula : C₁₆H₂₈BNO₄

- Molecular Weight : 309.21 g/mol

- CAS Number : 877399-74-1

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with boron-containing reagents. The specific synthetic route can vary based on the desired purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance:

- Cell Line Studies : Compounds similar to this compound have shown promising activity against various cancer cell lines. In vitro assays revealed significant antiproliferative effects on human cancer cell lines with IC50 values ranging from 0.56 µM to higher concentrations depending on the derivative used .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization. For example, related compounds demonstrated a capacity to disrupt microtubule formation in cancer cells leading to apoptosis .

- Selectivity : Some benzofuran derivatives exhibit selectivity towards certain cell types. For instance, they have shown enhanced selectivity against human aortic arterial endothelial cells compared to standard drugs like Combretastatin-A4 .

Other Biological Activities

In addition to anticancer properties:

- Antimicrobial Activity : Certain derivatives have shown antimicrobial properties in preliminary studies.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。